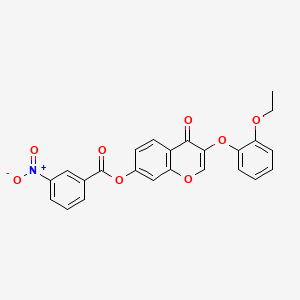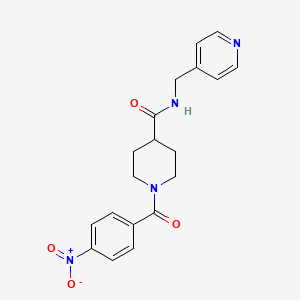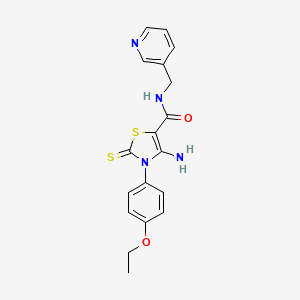![molecular formula C23H27Cl2N3O3S B3540054 (4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B3540054.png)
(4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone
Overview
Description
(4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperazine and piperidine ring system. The presence of benzyl and dichlorophenyl groups adds to its structural complexity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Synthesis of Piperidine Derivative: Concurrently, 2,5-dichlorobenzene sulfonyl chloride reacts with piperidine to form 1-[(2,5-dichlorophenyl)sulfonyl]piperidine.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions, often using a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
(4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Dichloroaniline: Contains a dichlorophenyl group similar to the target compound.
Uniqueness
What sets (4-Benzylpiperazin-1-yl){1-[(2,5-dichlorophenyl)sulfonyl]piperidin-4-yl}methanone apart is its dual ring system and the presence of both benzyl and dichlorophenyl groups. This unique structure contributes to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3S/c24-20-6-7-21(25)22(16-20)32(30,31)28-10-8-19(9-11-28)23(29)27-14-12-26(13-15-27)17-18-4-2-1-3-5-18/h1-7,16,19H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKVZAUPSPHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (3-{[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3540007.png)
![2-({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B3540028.png)
![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3540034.png)
![methyl 2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B3540047.png)
![3-[(5E)-5-(5-chloro-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3540051.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B3540064.png)
![4-[[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B3540066.png)
![4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid](/img/structure/B3540072.png)
![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B3540080.png)
